Defined +1 Da Mass Shift Versus Unlabeled and U-13C4 Aspartic Acid for MS Quantitation
2-amino(113C)butanedioic acid provides a precise +1 Da mass shift relative to unlabeled aspartic acid, as documented in its product specifications. This contrasts with unlabeled aspartic acid, which is indistinguishable from endogenous analyte, and with U-13C4-aspartic acid, which provides a +4 Da shift . The +1 Da shift (M+1) simplifies mass spectral interpretation, especially in single-ion monitoring (SIM) mode, as the target compound's isotopologue does not overlap with the natural abundance M+1 peak of the unlabeled analyte to a significant degree, provided enrichment is high (≥99 atom% 13C) .
| Evidence Dimension | Mass shift in mass spectrometry (MS) |
|---|---|
| Target Compound Data | +1.00 Da (M+1) |
| Comparator Or Baseline | Unlabeled Aspartic Acid: 0.00 Da (M); U-13C4-Aspartic Acid: +4.00 Da (M+4) |
| Quantified Difference | Target vs Unlabeled: +1 Da; Target vs U-13C4: -3 Da |
| Conditions | Electrospray ionization (ESI) or electron impact (EI) MS; product specification for 13C enrichment |
Why This Matters
This specific +1 Da shift is optimal for avoiding spectral overlap with endogenous pools while minimizing the complexity of isotopologue envelopes, ensuring cleaner integration for quantitative LC-MS/MS methods.
